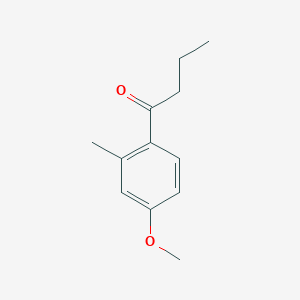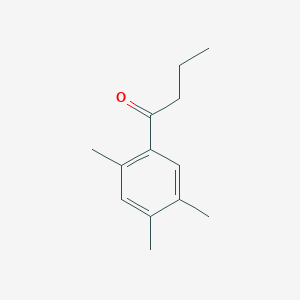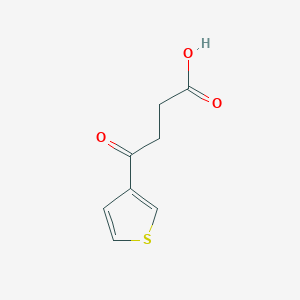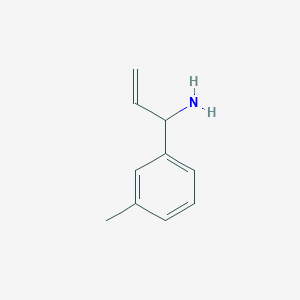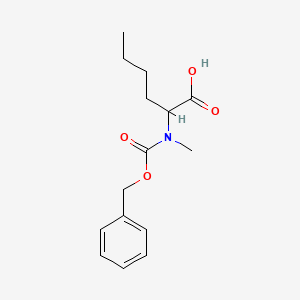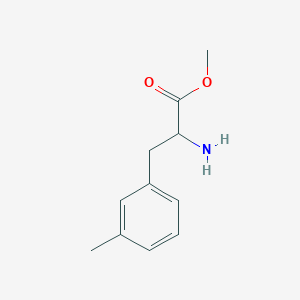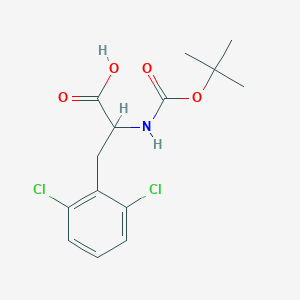
2,6-Dichloro-n-boc-DL-phenylalanine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-Dichloro-n-boc-DL-phenylalanine is a chemical compound with the molecular formula C14H17Cl2NO4 and a molecular weight of 334.20 g/mol . It is a derivative of phenylalanine, an essential amino acid, and is characterized by the presence of two chlorine atoms at the 2 and 6 positions of the phenyl ring and a tert-butoxycarbonyl (Boc) protecting group on the amino group .
Méthodes De Préparation
The synthesis of 2,6-Dichloro-n-boc-DL-phenylalanine typically involves the following steps:
Starting Material: The synthesis begins with phenylalanine as the starting material.
Chlorination: The phenyl ring of phenylalanine is chlorinated at the 2 and 6 positions using a chlorinating agent such as thionyl chloride or phosphorus pentachloride.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product .
Analyse Des Réactions Chimiques
2,6-Dichloro-n-boc-DL-phenylalanine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the phenyl ring can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Deprotection: The Boc protecting group can be removed under acidic conditions, such as treatment with trifluoroacetic acid, to yield the free amine.
Coupling Reactions: The compound can participate in peptide coupling reactions using reagents like propylphosphonic anhydride (T3P) to form amide bonds.
Applications De Recherche Scientifique
2,6-Dichloro-n-boc-DL-phenylalanine has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 2,6-Dichloro-n-boc-DL-phenylalanine depends on its specific application. In biological systems, the compound may act by inhibiting enzymes or interacting with proteins due to the presence of the chlorinated phenyl ring and the free amine group after deprotection . The molecular targets and pathways involved can vary based on the specific biological context and the nature of the interactions .
Comparaison Avec Des Composés Similaires
2,6-Dichloro-n-boc-DL-phenylalanine can be compared with other similar compounds, such as:
2,4-Dichloro-n-boc-DL-phenylalanine: Similar structure but with chlorine atoms at the 2 and 4 positions.
2,6-Dichloro-DL-phenylalanine: Lacks the Boc protecting group.
2,6-Dichloro-n-boc-L-phenylalanine: The L-enantiomer of the compound.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the Boc protecting group, which can influence its reactivity and applications .
Propriétés
IUPAC Name |
3-(2,6-dichlorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17Cl2NO4/c1-14(2,3)21-13(20)17-11(12(18)19)7-8-9(15)5-4-6-10(8)16/h4-6,11H,7H2,1-3H3,(H,17,20)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBKLZYRUNSCPAT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=C(C=CC=C1Cl)Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17Cl2NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
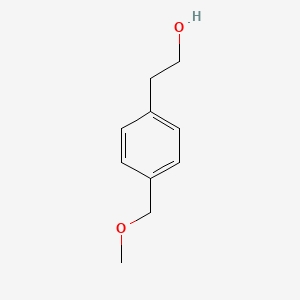
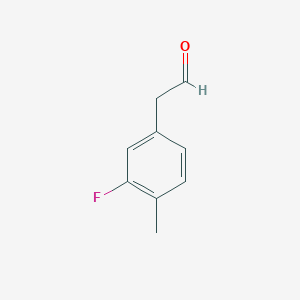
![N-[4-(Methylthio)phenyl]formamide](/img/structure/B7893306.png)
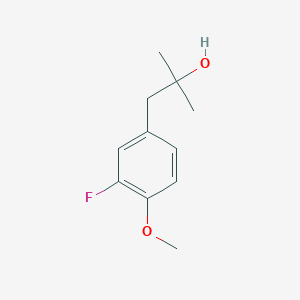
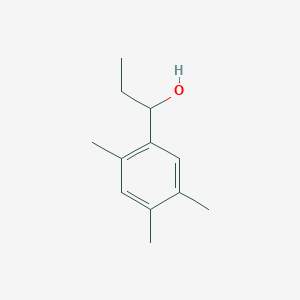

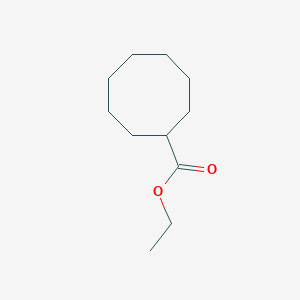
![[(2S)-1-Methanesulfonylpyrrolidin-2-yl]methanol](/img/structure/B7893341.png)
